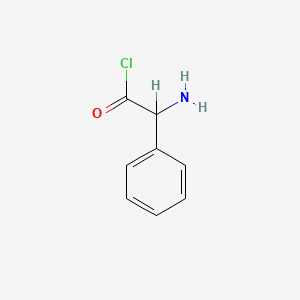

Phenylglycinchlorid

Übersicht

Beschreibung

Phenylglycine chloride, also known as Phenylglycine chloride, is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.

The exact mass of the compound Phenylglycine chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenylglycine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylglycine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Peptid-Naturstoffen

Phenylglycinchlorid ist ein integraler Bestandteil der Synthese von Peptid-Naturstoffen. Dazu gehören Glycopeptid-Antibiotika und biologisch aktive lineare und cyclische Peptide. Die Rolle der Verbindung bei der Biosynthese dieser Peptide ist entscheidend, insbesondere angesichts der strukturellen Aspekte und Eigenschaften, die Phenylglycin dem Endprodukt verleiht .

Medizinische Chemie

In der medizinischen Chemie dient this compound als Baustein für die Synthese verschiedener Pharmazeutika. Seine Bedeutung wird durch die Einarbeitung in Medikamente hervorgehoben, die auf eine Reihe von Krankheiten abzielen, was seine Vielseitigkeit und Bedeutung in der Arzneimittelentwicklung und -entwicklung zeigt .

Chirale Analyse

Die Verbindung wird in chiralen Analysenmethoden wie der Elektrospray-Ionisations-Massenspektrometrie verwendet. Diese Anwendung ist entscheidend für die quantitative Analyse von chiralem Phenylglycin, das wichtig ist, um die Pharmakokinetik und Pharmakodynamik verschiedener Medikamente zu verstehen .

Enantioselektive Synthese

This compound wird bei der enantioselektiven Synthese von Aminosäuren eingesetzt. Dieser Prozess ist unerlässlich, um Verbindungen mit hohem enantiomeren Überschuss zu erzeugen, was ein entscheidender Faktor bei der Herstellung von enantiomerenreinen Arzneimitteln ist .

Chemische Synthese

Diese Verbindung ist ein Vorläufer in der chemischen Synthese komplexer Moleküle. Seine Reaktivität ermöglicht die Bildung verschiedener chemischer Bindungen, wodurch es zu einem wertvollen Reagenz in organisch-chemischen Laboren wird .

Übergangsmetallkomplexe

This compound wird bei der Synthese und Untersuchung von Übergangsmetallkomplexen verwendet. Diese Komplexe haben eine breite Palette von Anwendungen, darunter Katalyse, Materialwissenschaften und als Modelle für biologische Systeme .

Peptidsynthese in Lösung

Es ist auch ein wichtiges Reagenz in der Peptidsynthese in Lösung. Diese Methode wird zur Herstellung von Peptiden für Forschungszwecke verwendet, z. B. zur Untersuchung von Protein-Protein-Wechselwirkungen und anderen biologischen Prozessen .

Reaktionen an der Benzylposition

Schließlich ist this compound an Reaktionen an der Benzylposition beteiligt. Dazu gehören SN1-Weg-Reaktionen, die wichtig sind, um eine Vielzahl von organischen Verbindungen mit bestimmten funktionellen Gruppen zu erzeugen .

Wirkmechanismus

- Phenylglycine chloride is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic α-amino acid related to alanine, but with a phenyl group in place of the methyl group .

- Phenylglycine chloride may exert its effects through covalent modification of proteins or enzymes. Chlorination of phenylglycine residues is a common modification observed in phenylglycine-containing natural products .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Phenylglycine chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the biosynthesis of non-ribosomal peptides, where it is incorporated into peptide chains by non-ribosomal peptide synthetases . These interactions are crucial for the formation of biologically active compounds, including antibiotics and other therapeutic agents.

Cellular Effects

Phenylglycine chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of metabotropic glutamate receptors, which play a role in neurotransmission and synaptic plasticity . Additionally, phenylglycine chloride can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, phenylglycine chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit the activity of certain GTPases, which are involved in various cellular processes such as cell division and signal transduction . These binding interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatile biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylglycine chloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenylglycine chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to phenylglycine chloride has been observed to affect cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of phenylglycine chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, phenylglycine chloride can be toxic, leading to adverse effects such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Phenylglycine chloride is involved in several metabolic pathways. It interacts with enzymes such as hydroxymandelate synthase and phenylpyruvate dehydrogenase, which are key players in the biosynthesis of aromatic amino acids and related compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of phenylglycine chloride within cells and tissues are mediated by specific transporters and binding proteins. For example, chloride channels and transporters play a crucial role in the movement of phenylglycine chloride across cellular membranes . These transport mechanisms ensure the proper localization and accumulation of the compound within specific cellular compartments, which is essential for its biochemical activity.

Subcellular Localization

Phenylglycine chloride exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell. The subcellular localization of phenylglycine chloride is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively.

Eigenschaften

IUPAC Name |

2-amino-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZEHJUPLREOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865976 | |

| Record name | Amino(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-47-2 | |

| Record name | Phenylglycine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

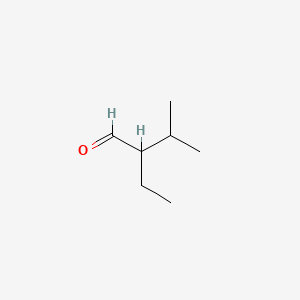

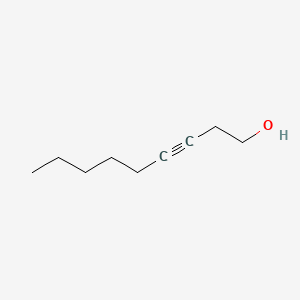

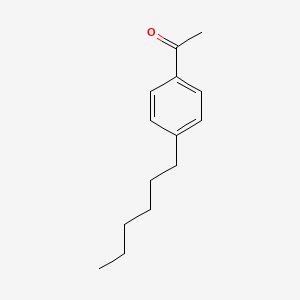

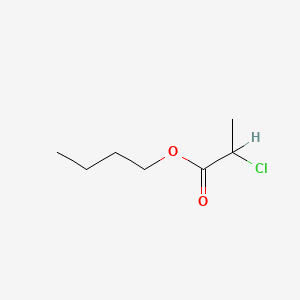

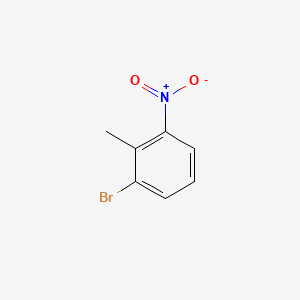

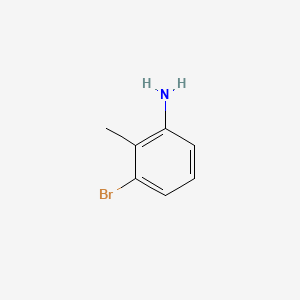

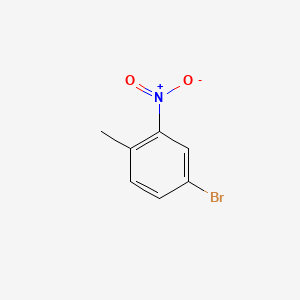

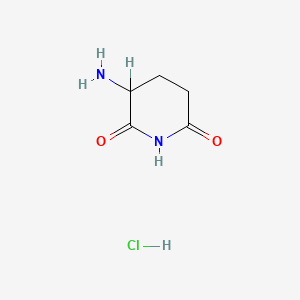

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)